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Compound of Interest

Compound Name:
1-(3-Chloropropoxy)-4-

fluorobenzene

Cat. No.: B156296 Get Quote

Technical Guide: 1-(3-Chloropropoxy)-4-
fluorobenzene
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(3-Chloropropoxy)-4-fluorobenzene is a fluorinated aromatic ether that serves as a key

intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive

chloropropyl chain and a fluorinated phenyl ring, makes it a valuable building block for the

synthesis of more complex molecules, particularly in the fields of pharmaceuticals and

agrochemicals. The presence of the fluorine atom can significantly influence the metabolic

stability, lipophilicity, and binding affinity of the final compounds. This guide provides a

comprehensive overview of its chemical properties, a representative synthetic protocol, and its

primary application as an alkylating agent.

Chemical and Physical Properties
The fundamental properties of 1-(3-Chloropropoxy)-4-fluorobenzene are summarized below.
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Property Value Citations

Molecular Formula C₉H₁₀ClFO [1][2][3]

Molecular Weight 188.63 g/mol [1][2][3]

CAS Number 1716-42-3 [1][2]

Appearance
Clear yellowish to orange

liquid

Boiling Point 118-120 °C at 10 mmHg

Synonyms

3-(4-Fluorophenoxy)propyl

chloride, 3-Chloropropyl 4-

fluorophenyl ether

[2]

Synthesis and Reactions
Synthetic Pathway
1-(3-Chloropropoxy)-4-fluorobenzene is typically synthesized via a Williamson ether

synthesis. This reaction involves the deprotonation of 4-fluorophenol to form a phenoxide,

which then acts as a nucleophile to attack an electrophilic 1,3-dihalopropane, such as 1-bromo-

3-chloropropane. The general reaction scheme is depicted below.

Reactants Reaction Conditions

4-Fluorophenol

1-(3-Chloropropoxy)-4-fluorobenzene

+ 1-Bromo-3-chloropropane

1-Bromo-3-chloropropane Base (e.g., K2CO3) Solvent (e.g., Acetone)

Click to download full resolution via product page
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Caption: Williamson Ether Synthesis of the target compound.

Role as an Alkylating Agent
The primary utility of 1-(3-Chloropropoxy)-4-fluorobenzene in drug development and organic

synthesis is as an alkylating agent.[4] The terminal chlorine on the propoxy chain is a good

leaving group, allowing the molecule to introduce the 3-(4-fluorophenoxy)propyl moiety to

various nucleophiles, such as amines, thiols, and carbanions. This versatility makes it a crucial

reagent for constructing more elaborate molecular architectures.

Experimental Protocols
The following is a representative experimental protocol for the use of 1-(3-Chloropropoxy)-4-
fluorobenzene in an N-alkylation reaction, a common step in the synthesis of pharmaceutical

intermediates. This protocol is adapted from procedures for similar alkylating agents.[5][6]

Objective: To synthesize an N-alkylated product using 1-(3-Chloropropoxy)-4-fluorobenzene.

Materials:

A nucleophilic substrate (e.g., a primary or secondary amine-containing compound)

1-(3-Chloropropoxy)-4-fluorobenzene

Potassium carbonate (K₂CO₃), anhydrous

Potassium iodide (KI) (optional, as a catalyst)

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM)

Deionized water

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve the amine substrate (1.0 equivalent) in anhydrous DMF.

Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the

solution. If desired, add a catalytic amount of potassium iodide (0.1 equivalents).

Addition of Alkylating Agent: Add 1-(3-Chloropropoxy)-4-fluorobenzene (1.1-1.2

equivalents) to the stirred suspension.

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using a

suitable chromatographic technique (e.g., TLC or LC-MS). The reaction is typically complete

within 12-24 hours.

Workup:

Cool the reaction mixture to room temperature.

Remove the DMF by distillation under reduced pressure.

To the residue, add dichloromethane and water.

Separate the organic phase.

Extraction and Purification:

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

The product can be further purified by standard techniques such as column

chromatography or crystallization.
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Reaction Setup

Reaction

Workup & Purification

Dissolve amine substrate
in anhydrous DMF

Add K2CO3 and optional KI

Add 1-(3-Chloropropoxy)-4-fluorobenzene

Heat to 80-100 °C

Monitor progress by TLC/LC-MS

Cool and remove DMF

DCM/Water extraction

Wash with water and brine

Dry, concentrate, and purify

Final N-alkylated Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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